2-Nitro-4-[(trifluoromethyl)thio]phenol
Overview
Description
2-Nitro-4-[(trifluoromethyl)thio]phenol is a chemical compound with the molecular formula C7H4F3NO3S and a molecular weight of 239.17 g/mol . It is also known by its IUPAC name, 2-nitro-4-[(trifluoromethyl)sulfanyl]phenol . This compound is characterized by the presence of a nitro group (-NO2), a trifluoromethylthio group (-SCF3), and a phenolic hydroxyl group (-OH) attached to a benzene ring .
Mechanism of Action
Biochemical Pathways
It is known that the compound is a major product of the solution phase photodecomposition of fluorodifen . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.
Result of Action
It is known that the compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
Preparation Methods
The synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol typically involves the nitration of 4-[(trifluoromethyl)thio]phenol. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents
Chemical Reactions Analysis
2-Nitro-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitro-4-[(trifluoromethyl)thio]phenol has several applications in scientific research:
Comparison with Similar Compounds
2-Nitro-4-[(trifluoromethyl)thio]phenol can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: This compound lacks the thio group but has similar nitro and trifluoromethyl groups.
4-Nitrothiophenol: This compound has a nitro group and a thiophenol group but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: This compound is similar but does not contain the thio group.
The uniqueness of this compound lies in the combination of the nitro, trifluoromethylthio, and phenolic hydroxyl groups, which confer distinct chemical and biological properties .
Biological Activity
2-Nitro-4-[(trifluoromethyl)thio]phenol, with the chemical formula C₇H₄F₃NO₃S, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethylthio group attached to a phenolic structure. The trifluoromethylthio group enhances lipophilicity, which can influence the compound's interaction with biological systems. Its reactivity is primarily characterized by nucleophilic substitution reactions due to the electrophilic nature of the nitro group.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to interfere with cellular processes in bacteria and fungi.
- Potential Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .
The mechanism of action for this compound is multifaceted:
- Electrophilic Interactions : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in target cells.
- Binding Affinity : Studies suggest that the compound may bind to specific biological targets, including receptors and enzymes, influencing various biochemical pathways. This binding can alter the activity of these targets, contributing to its biological effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Nitro-4-(trifluoromethyl)phenol | Nitro group and trifluoromethyl group | Notable antimicrobial properties |
4-Trifluoromethylthiophenol | Trifluoromethylthio group | Primarily used in organic synthesis |
2-Amino-4-(trifluoromethyl)phenol | Amino group instead of nitro | Potentially different biological activities |
4-Hydroxy-3-nitrophenyl trifluoromethyl sulphide | Hydroxy and nitro groups | Different functional groups affecting reactivity |
The unique combination of functional groups in this compound contributes to its distinctive chemical behavior compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating infections.
- Cytotoxic Effects on Cancer Cells : In vitro experiments indicated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
- Enzyme Interaction Studies : Investigations into its interaction with cytochrome P450 enzymes revealed that it could act as an inhibitor, affecting drug metabolism pathways. This finding underscores the importance of understanding its pharmacokinetics for potential therapeutic applications .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfanyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKRMHMFZTWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279072 | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-33-7 | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933673-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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